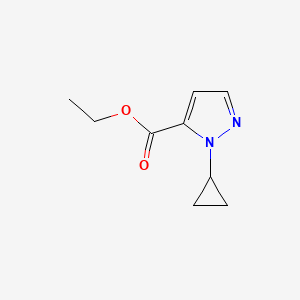
2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrimidinone core substituted with a nitro group and an amino group linked to a methylsulfanyl-pyridinyl moiety.
Preparation Methods
The synthesis of 2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The starting material, 6-(methylsulfanyl)pyridine, undergoes nitration to introduce a nitro group at the 3-position.
Amination Reaction: The nitro-pyridinyl intermediate is then subjected to an amination reaction, where an amino group is introduced at the 3-position.
Pyrimidinone Formation: The aminated pyridinyl intermediate is reacted with a suitable pyrimidinone precursor under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar compounds to 2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one include:
2-{[6-(Methanesulfinyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one: This compound has a similar structure but with a methanesulfinyl group instead of a methylsulfanyl group.
2-{[6-(Methylsulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one: This compound features a methylsulfonyl group, which may impart different chemical and biological properties.
Properties
CAS No. |
77961-70-7 |
|---|---|
Molecular Formula |
C10H9N5O3S |
Molecular Weight |
279.28 g/mol |
IUPAC Name |
2-[(6-methylsulfanylpyridin-3-yl)amino]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N5O3S/c1-19-8-3-2-6(4-11-8)13-10-12-5-7(15(17)18)9(16)14-10/h2-5H,1H3,(H2,12,13,14,16) |
InChI Key |
WSJDOBSGBNCVSA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=C1)NC2=NC=C(C(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Sulfanylidene-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazolidin-3-one](/img/structure/B8696669.png)

![methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8696684.png)


